Cyclohexyl (4-bromo-2-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl (4-bromo-2-fluorophenyl)methanol is a chemical compound with the molecular formula C₁₃H₁₆BrFO. It is characterized by the presence of a cyclohexyl group attached to a methanol moiety, which is further substituted with a 4-bromo-2-fluorophenyl group. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl (4-bromo-2-fluorophenyl)methanol typically involves the reaction of cyclohexylmagnesium bromide with 4-bromo-2-fluorobenzaldehyde. The reaction is carried out under anhydrous conditions in an inert atmosphere, usually using a solvent like tetrahydrofuran (THF). The reaction mixture is then quenched with water and extracted to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl (4-bromo-2-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclohexyl (4-bromo-2-fluorophenyl)ketone.
Reduction: this compound.
Scientific Research Applications
Cyclohexyl (4-bromo-2-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Cyclohexyl (4-bromo-2-fluorophenyl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl (4-chloro-2-fluorophenyl)methanol
- Cyclohexyl (4-bromo-2-chlorophenyl)methanol
- Cyclohexyl (4-bromo-2-methylphenyl)methanol
Uniqueness
Cyclohexyl (4-bromo-2-fluorophenyl)methanol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions compared to similar compounds. This dual substitution can enhance its utility in specific synthetic applications and research contexts .
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-cyclohexylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrFO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9,13,16H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMIKZISKUASGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=C(C=C(C=C2)Br)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.